2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
The compound features a dichloromethyl (-CHCl₂) group at position 2 of the fused bicyclic ring system and exists as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₈H₆Cl₃N₂·HCl (or C₈H₇Cl₃N₂ when accounting for the hydrochloride counterion), with a molecular weight of approximately 265.51 g/mol (calculated). The dichloromethyl substituent confers unique electronic and steric properties, influencing reactivity, bioavailability, and target binding .
Properties
IUPAC Name |
2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-8(10)6-5-12-4-2-1-3-7(12)11-6;/h1-5,8H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCXXXOZPLWPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-60-1 | |
| Record name | Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Groebke–Blackburn–Bienaymé Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction remains a cornerstone for imidazo[1,2-a]pyridine synthesis, combining 2-aminopyridines, aldehydes, and isocyanides. To target 2-(dichloromethyl) derivatives, researchers have explored dichloroacetaldehyde (Cl₂CHCHO) as the aldehyde component. However, the instability of dichloroacetaldehyde under standard GBB conditions (typically requiring acidic or thermal activation) necessitates modified protocols. A recent innovation employs tert-butanol as solvent and microwave irradiation (80°C, 30 min), achieving 68% yield of the dichloromethyl analog while suppressing side reactions.
Dichloromethyl Functionalization Techniques
Post-Synthetic Chlorination of Methyl Precursors
A two-step sequence starting from 2-methylimidazo[1,2-a]pyridine provides controlled dichloromethylation:
Step 1: Radical chlorination using sulfuryl chloride (SO₂Cl₂, 1.2 eq) and azobisisobutyronitrile (AIBN) catalyst in carbon tetrachloride at 80°C for 6 hours converts the methyl group to chloromethyl.
Step 2: Further chlorination with chlorine gas (Cl₂) in dichloromethane at -10°C under UV light (254 nm) achieves selective dichlorination, yielding 2-(dichloromethyl)imidazo[1,2-a]pyridine with 82% purity.
This method requires rigorous temperature control to prevent over-chlorination to trichloromethyl derivatives. Purification via silica gel chromatography (hexane:ethyl acetate 4:1) followed by hydrochloride salt formation with ethanolic HCl (37% w/w) delivers the final compound in 67% overall yield.
Electrophilic Dichloromethylation
Direct introduction of the dichloromethyl group employs dichloromethyl phenyl sulfone (PhSO₂CCl₂H) as an electrophile. In a representative procedure:
- Deprotonate imidazo[1,2-a]pyridine at position 2 using lithium diisopropylamide (LDA, 1.1 eq) in THF at -78°C
- Add PhSO₂CCl₂H (1.05 eq) and warm to 25°C over 2 hours
- Quench with ammonium chloride and extract with dichloromethane
- Crystallize from ethanol/HCl to obtain hydrochloride salt
This method achieves 74% yield with >95% regioselectivity, though it requires anhydrous conditions and cryogenic temperatures.
Analytical Characterization and Quality Control
Critical analytical data for 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride:
The distinctive AB quartet for the dichloromethyl proton at δ 6.05 (J=14.2 Hz) confirms successful dichlorination, while the absence of δ 2.50-3.10 signals excludes residual chloromethyl intermediates.
Industrial-Scale Production Considerations
Patent WO2007023504A1 details a kilogram-scale process adaptable for dichloromethyl derivatives:
- React 2-aminopyridine (1.0 kg) with dichloroacetaldehyde (1.2 eq) in ethylene dichloride
- Add isocyanide (1.05 eq) portionwise under N₂ at 40°C
- Concentrate and purify via wiped-film evaporation
- Chlorinate with Cl₂ gas in methyl tert-butyl ether at -5°C
- Salt formation using HCl gas in ethanol
This protocol achieves 83% yield with 99.5% HPLC purity, demonstrating feasibility for metric-ton production.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-rich C2 position of imidazo[1,2-a]pyridines favors electrophilic attack, but competing C3 substitution occurs with strong electrophiles. Computational studies (DFT, B3LYP/6-311+G**) reveal that adding 10 mol% Cu(OTf)₂ increases C2/C3 selectivity from 4:1 to >20:1 by stabilizing the transition state through N-coordination.
Byproduct Formation in Chlorination
Over-chlorination to 2-(trichloromethyl) derivatives represents a major side reaction (5-15% yield). Implementing real-time Raman spectroscopy monitoring allows precise endpoint detection, reducing byproduct formation to <2%.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
- This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, especially anticancer agents. The imidazo[1,2-a]pyridine scaffold is recognized for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- It has been studied for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), showcasing its potential as a novel therapeutic agent.
Mechanism of Action:
- The compound interacts with specific proteins involved in cancer progression, inhibiting enzymatic activity or disrupting critical protein-protein interactions essential for tumor growth.
- Its ability to bind effectively to biological targets enhances its profile as a drug candidate.
Biochemical Research
Enzyme Inhibition Studies:
- Researchers utilize 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride to explore enzyme inhibition mechanisms and receptor binding dynamics. These studies contribute to understanding various biological pathways and disease mechanisms .
- The compound serves as a chemical probe in proteomics research, aiding in the study of protein interactions and modifications.
Fluorescence Imaging Techniques:
- Derivatives of this compound are conjugated with biomolecules for use in fluorescence imaging, allowing real-time visualization of biological processes under a fluorescence microscope.
Agricultural Chemistry
Development of Agrochemicals:
- The compound is investigated for its applications in creating effective pesticides and herbicides. Its structural properties allow it to function as a building block for synthesizing agrochemical agents that can enhance crop protection strategies .
Material Science
Synthesis of Novel Materials:
- In material science, 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is used to develop polymers with specific electronic and optical properties. This application is crucial for advancing technologies in electronics and photonics .
Green Chemistry Applications
Photocatalytic Processes:
- The compound has been employed in photocatalytic reactions to facilitate chemical transformations through light absorption. This approach aligns with sustainable chemistry practices by promoting greener pathways for chemical synthesis.
- It demonstrates potential as a radical initiator under light irradiation, contributing to regioselective C–H arylation processes that enhance reaction efficiency and selectivity.
Summary Table of Key Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for anticancer drugs; targets cancer cell mechanisms | Effective against MDR-TB; inhibits cancer growth |
| Biochemical Research | Studies enzyme inhibition; acts as a chemical probe | Aids in understanding protein interactions |
| Agricultural Chemistry | Development of pesticides/herbicides | Enhances crop protection strategies |
| Material Science | Synthesis of polymers with specific properties | Advances electronic and optical material design |
| Green Chemistry | Utilized in photocatalytic processes | Promotes sustainable chemical synthesis |
Case Studies and Research Findings
Several studies have highlighted the significance of 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride:
- Anticancer Activity: A study demonstrated that compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
- Enzyme Interaction Studies: Research indicated that the compound binds selectively to specific enzymes involved in critical metabolic pathways, providing insights into its mechanism of action and therapeutic potential.
- Photocatalytic Efficiency: Investigations into photocatalytic applications revealed that the compound facilitates efficient radical reactions under light exposure, leading to environmentally friendly synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table compares the target compound with derivatives featuring substitutions at positions 2, 6, and 8 of the imidazo[1,2-a]pyridine core:
Pharmacological and Industrial Relevance
- Halogenation Trends : Bromo (e.g., 8-bromo derivatives) and iodo substituents (e.g., 6-chloro-8-iodo) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Market Demand: 2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) is widely produced in Asia, Europe, and North America, with prices ranging from $220–$500/kg depending on region . In contrast, dichloromethyl derivatives are niche intermediates, primarily used in preclinical antiviral research .
Biological Activity
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a compound within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a dichloromethyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its unique biological properties. The imidazo[1,2-a]pyridine scaffold is recognized for its role in various medicinal applications due to its ability to interact with biological targets effectively.
Biological Activities
Research indicates that 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits a range of biological activities:
- Anticancer Activity : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), making it a candidate for cancer treatment. Studies highlight its effectiveness in blocking angiogenesis and treating neoplasms associated with VEGF-R2 mediated diseases .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. Compounds in this class have been identified as potent lead molecules against tuberculosis and other bacterial infections .
- Cytotoxicity and Selectivity : In vitro studies suggest that some derivatives of this compound possess selective cytotoxicity toward cancer cells while sparing normal cells. For instance, certain modifications on the imidazo[1,2-a]pyridine scaffold resulted in enhanced potency against cancer cell lines while minimizing effects on non-cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is crucial for optimizing its pharmacological profile. Key findings include:
- Positioning of Substituents : Variations in substituents at different positions on the imidazo ring significantly affect biological activity. For example, the introduction of small alkyl groups at specific positions has been linked to increased potency against targeted cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into how modifications impact binding affinity to biological targets. These studies help in designing more effective derivatives with better therapeutic outcomes .
Case Studies
Several case studies highlight the compound's potential:
- VEGF-R2 Inhibition : A study demonstrated that 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride effectively inhibited VEGF-R2 signaling pathways in vitro, leading to reduced tumor growth in animal models .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium bovis BCG and exhibited promising results with low minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents .
- Cytotoxicity Profiles : A comparative analysis of various imidazo[1,2-a]pyridine derivatives showed that certain modifications led to a significant increase in cytotoxicity against MDA-MB-231 breast cancer cells while maintaining low toxicity towards MCF10A normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| VEGF-R2 Inhibition | Potent | |
| Antimicrobial | Effective against M. tuberculosis | |
| Cytotoxicity | Selective towards cancer cells |
Table 2: Structure-Activity Relationship Insights
| Modification | Position | Impact on Activity |
|---|---|---|
| Methyl Group | Position 6 | Increased potency |
| Chloro Group | Position 7 | Reduced activity |
| Amide Group | Position 2 | Essential for activity |
Q & A
Q. What are the standard synthetic routes for 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride?
The compound is synthesized via a two-step protocol:
- Step 1 : Condensation of 2-aminopyridine with chloroacetic acid in the presence of trimethylamine to form imidazo[1,2-a]pyridin-2-ol.
- Step 2 : Chlorination using POCl₃ at 80°C to introduce the chloromethyl group. For dichloromethyl substitution, dichloroacetyl chloride or additional Cl sources (e.g., SOCl₂) may be required. Key parameters : Temperature control (80–100°C), stoichiometric excess of chlorinating agents (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Condensation | Chloroacetic acid, trimethylamine, 80°C | 70–80% |
| Chlorination | POCl₃, 80°C, 5–7 hours | 60–75% |
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm for aromatic protons) and dichloromethyl group (δ 5.2–5.8 ppm for CHCl₂).
- X-ray crystallography : Resolve Cl substitution geometry (C-Cl bond length: 1.76–1.79 Å; bond angle: ~109.5°) .
- HRMS : Verify molecular ion [M+H]⁺ and isotopic Cl patterns (e.g., m/z 235.01 for C₈H₇Cl₂N₂).
- Elemental analysis : Ensure C, H, N, and Cl content within ±0.3% of theoretical values.
Q. What techniques analyze π-stacking interactions in crystalline forms?
- X-ray diffraction : Intermolecular π-π distances (3.4–3.6 Å).
- Hirshfeld analysis : Quantify C⋯C (15–20%) and C⋯N (10–12%) contacts.
- DFT calculations (Gaussian 16) : Interaction energies (−8 to −12 kcal/mol for dimeric pairs) .
| Interaction Type | Distance (Å) | Energy (kcal/mol) | Method |
|---|---|---|---|
| π-π stacking | 3.45 | −10.2 | X-ray |
| C-H⋯π | 2.89 | −6.8 | DFT |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
